molecular formula C15H11ClN2O5 B5818929 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide

Cat. No. B5818929
M. Wt: 334.71 g/mol
InChI Key: RDJRBJXTMWDDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide, also known as NBDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NBDA is a member of the benzamide family, which is a class of compounds that have been extensively studied for their therapeutic properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a key role in cancer progression. 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide has also been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of certain enzymes and signaling pathways. 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide has also been shown to exhibit anti-cancer properties by inhibiting the activity of histone deacetylases and other enzymes involved in cancer progression. In addition, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide has been shown to exhibit anti-microbial properties by inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide in lab experiments is its wide range of biological activities. 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for studying various biological processes. However, one of the main limitations of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide. One area of interest is the development of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide-based drugs for the treatment of cancer and other diseases. 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide has been shown to exhibit potent anti-cancer properties, and further research is needed to determine its full therapeutic potential. Another area of interest is the development of new synthesis methods for 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide that are more efficient and cost-effective. Finally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide and its potential applications in various biological processes.

Synthesis Methods

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form the desired product. The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide is a relatively straightforward process and can be carried out on a laboratory scale.

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide has also been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a key role in cancer progression.

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c16-12-3-2-10(18(20)21)8-11(12)15(19)17-9-1-4-13-14(7-9)23-6-5-22-13/h1-4,7-8H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJRBJXTMWDDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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